(2R)-2-Hydroxy-2-phenethylglucosinolate

Catalog No.
S3316500
CAS No.
155450-31-0
M.F
C15H21NO10S2
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Hydroxy-2-phenethylglucosinolate

CAS Number

155450-31-0

Product Name

(2R)-2-Hydroxy-2-phenethylglucosinolate

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate

Molecular Formula

C15H21NO10S2

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1

InChI Key

GAPDDBFHNYHZIS-LXFDRBQGSA-N

SMILES

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

(2R)-2-Hydroxy-2-phenethylglucosinolate is a member of the glucosinolate family, characterized by its unique structure that includes a hydroxyl group and a phenethyl side chain. This compound, with the chemical formula C15H21NO10S2\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{10}\text{S}_{2} and a molecular weight of approximately 439.46 g/mol, is primarily found in plants such as Barbarea plantaginea and Sinapis alba (white mustard) . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in human diets, particularly due to their bioactive breakdown products.

(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes hydrolysis to produce various bioactive compounds, including isothiocyanates, which are known for their anticancer properties. The hydrolysis typically occurs through the action of the enzyme myrosinase, which catalyzes the conversion of glucosinolates into their active forms upon tissue disruption or plant damage .

The general reaction can be represented as follows:

 2R 2 Hydroxy 2 phenethylglucosinolate+H2OmyrosinaseIsothiocyanate+Glucose+Other Products\text{ 2R 2 Hydroxy 2 phenethylglucosinolate}+\text{H}_2\text{O}\xrightarrow{\text{myrosinase}}\text{Isothiocyanate}+\text{Glucose}+\text{Other Products}

Research indicates that (2R)-2-hydroxy-2-phenethylglucosinolate exhibits several biological activities, including:

  • Antioxidant Properties: It helps in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Effects: Its hydrolysis products have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Anti-inflammatory Activity: The compound may modulate inflammatory responses, contributing to its potential therapeutic applications .

Synthesis of (2R)-2-hydroxy-2-phenethylglucosinolate can be achieved through various methods:

  • Natural Extraction: Isolation from glucosinolate-rich plants such as Brassica species.
  • Chemical Synthesis: Laboratory synthesis can involve the glycosylation of phenethylamine derivatives with glucose or glucose analogs under specific conditions to form the glucosinolate structure .
  • Biotechnological Methods: Utilizing genetically modified organisms or microbial fermentation processes to produce glucosinolates in controlled environments.

(2R)-2-Hydroxy-2-phenethylglucosinolate has several applications:

  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  • Food Industry: Used as a natural preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential use in cancer therapy and anti-inflammatory drugs .

Several compounds share structural similarities with (2R)-2-hydroxy-2-phenethylglucosinolate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzyl glucosinolateContains a hydroxyl group on benzeneMore common in cruciferous vegetables
Benzyl glucosinolateSimple benzyl side chainLacks hydroxyl group
3-Indolylmethyl glucosinolateIndole side chainKnown for strong anticancer properties
Propyl glucosinolatePropyl side chainLess potent than phenethyl derivatives

(2R)-2-Hydroxy-2-phenethylglucosinolate stands out due to its specific phenethyl side chain and hydroxyl group, contributing to its distinct biological activities and potential health benefits.

XLogP3

-1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

439.06068821 g/mol

Monoisotopic Mass

439.06068821 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-19

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